molecular formula C9H12N2O B2794183 2-Amino-2-phenylpropanamide CAS No. 19196-63-5

2-Amino-2-phenylpropanamide

Cat. No.: B2794183
CAS No.: 19196-63-5
M. Wt: 164.208
InChI Key: HGKUPDZBTAQFGJ-UHFFFAOYSA-N
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Description

2-Amino-2-phenylpropanamide is an organic compound with the molecular formula C9H12N2O It is a derivative of phenylalanine and is characterized by the presence of an amide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of phenylalanine with ammonia or an amine under appropriate conditions. The reaction typically proceeds as follows:

    Starting Material: Phenylalanine

    Reagent: Ammonia or an amine

    Conditions: The reaction is carried out in a solvent such as ethanol or water, often at elevated temperatures to facilitate the formation of the amide bond.

Another method involves the reduction of 2-nitro-2-phenylpropanamide, which can be prepared by nitration of 2-phenylpropanamide. The reduction is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and the use of high-pressure hydrogenation for the reduction step.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The amide group can participate in substitution reactions, where the amine or phenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-2-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-phenylpropanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The exact pathways depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: A precursor to 2-amino-2-phenylpropanamide, it is an essential amino acid with various biological roles.

    Phenylpropanolamine: A related compound with sympathomimetic properties, used as a decongestant and appetite suppressant.

    Phenylalanylamide: Another derivative of phenylalanine, used in various biochemical applications.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its amide group provides distinct reactivity compared to other similar compounds, making it valuable in both research and industrial contexts.

Properties

IUPAC Name

2-amino-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(11,8(10)12)7-5-3-2-4-6-7/h2-6H,11H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKUPDZBTAQFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601335305
Record name 2-Amino-2-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19196-63-5
Record name 2-Amino-2-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-phenylpropanamide
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